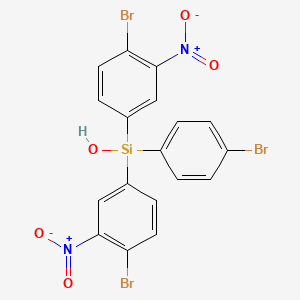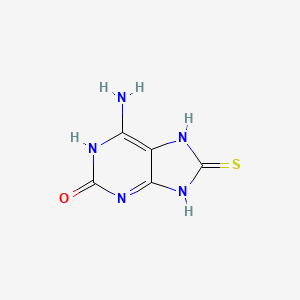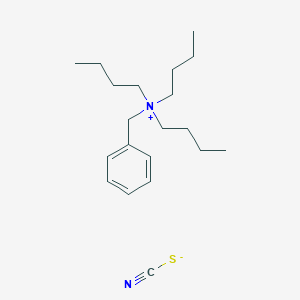
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are widely studied for their applications in organic electronics and photonics.
Méthodes De Préparation
The synthesis of (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 9-ethylcarbazole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile can be compared with other carbazole derivatives, such as:
(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile: Similar in structure but with a different position of the ethene group.
9-Ethylcarbazole: Lacks the ethene-1,1,2-tricarbonitrile group, making it less versatile in certain applications. The uniqueness of this compound lies in its specific structure, which imparts unique electronic and photonic properties, making it valuable for various advanced applications.
Propriétés
Numéro CAS |
60560-77-2 |
|---|---|
Formule moléculaire |
C19H12N4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-(9-ethylcarbazol-1-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H12N4/c1-2-23-18-9-4-3-6-14(18)15-7-5-8-16(19(15)23)17(12-22)13(10-20)11-21/h3-9H,2H2,1H3 |
Clé InChI |
FGUUUOHFLZBDLT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)


![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)



![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)





